molecular formula C20H14O6S B14355141 3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one) CAS No. 90600-67-2

3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one)

Cat. No.: B14355141
CAS No.: 90600-67-2
M. Wt: 382.4 g/mol
InChI Key: KHSHAQUZHZKDHK-UHFFFAOYSA-N
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Description

3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) is a complex organic compound belonging to the class of chromen-4-one derivatives. Chromen-4-one, also known as coumarin, is a significant structural entity in medicinal chemistry due to its diverse biological activities. The sulfonylbis group in this compound introduces unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) typically involves the reaction of 6-methyl-4H-chromen-4-one with a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete sulfonylation.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to maintain consistent reaction parameters, thereby increasing yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products include sulfonic acids or sulfonates.

    Reduction: The major products are the corresponding alcohols or thiols.

    Substitution: The major products are sulfonamide or sulfonate derivatives.

Scientific Research Applications

3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chromen-4-one moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4H-Chromen-4-one: The parent compound, known for its anticoagulant properties.

    6-Methyl-4H-chromen-4-one: A methylated derivative with enhanced biological activity.

    3,3’-Dichlorobis(6-methyl-4H-chromen-4-one): A similar compound with chlorine substituents instead of sulfonyl groups.

Uniqueness

3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) is unique due to the presence of the sulfonylbis group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

90600-67-2

Molecular Formula

C20H14O6S

Molecular Weight

382.4 g/mol

IUPAC Name

6-methyl-3-(6-methyl-4-oxochromen-3-yl)sulfonylchromen-4-one

InChI

InChI=1S/C20H14O6S/c1-11-3-5-15-13(7-11)19(21)17(9-25-15)27(23,24)18-10-26-16-6-4-12(2)8-14(16)20(18)22/h3-10H,1-2H3

InChI Key

KHSHAQUZHZKDHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)S(=O)(=O)C3=COC4=C(C3=O)C=C(C=C4)C

Origin of Product

United States

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